molecular formula C7H7Cl2O3P B8528890 p-Methoxyphenyl dichlorophosphate

p-Methoxyphenyl dichlorophosphate

Cat. No.: B8528890
M. Wt: 241.00 g/mol
InChI Key: FEYLPXDPKKSRHY-UHFFFAOYSA-N
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Description

p-Methoxyphenyl dichlorophosphate is a valuable organophosphorus reagent primarily employed as a key synthetic intermediate in advanced materials science and chemical research. Its high reactivity, attributed to the dichlorophosphate group, allows it to function as an effective phosphorylating and coupling agent. In polymer science, this compound is instrumental in the synthesis of novel flame retardants. It can react with phenolic derivatives, such as vanillin, to create phosphorus-containing building blocks that are incorporated into epoxy resins, significantly enhancing their fire safety performance by acting as a reactive flame retardant . Furthermore, derivatives of phenyl dichlorophosphate are widely utilized in the development of agrochemicals, serving as critical precursors in the manufacture of various pesticides and insecticides . The methoxy phenyl group within the structure contributes to the molecular properties of the resulting compounds, making this compound a versatile scaffold for constructing complex molecules with tailored functionalities for specialized research applications.

Properties

Molecular Formula

C7H7Cl2O3P

Molecular Weight

241.00 g/mol

IUPAC Name

1-dichlorophosphoryloxy-4-methoxybenzene

InChI

InChI=1S/C7H7Cl2O3P/c1-11-6-2-4-7(5-3-6)12-13(8,9)10/h2-5H,1H3

InChI Key

FEYLPXDPKKSRHY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OP(=O)(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural and molecular parameters of p-methoxyphenyl dichlorophosphate with analogous compounds:

Table 1: Structural and Molecular Comparison

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Applications
p-Methoxyphenyl DCP p-OCH₃ C₇H₇Cl₂O₃P 253.00* HDAC inhibition , Polymer modification
4-Chlorophenyl DCP p-Cl C₆H₄Cl₃O₂P 245.43 Chemical synthesis
Phenyl DCP H (parent) C₆H₅Cl₂O₂P 210.98 Catalysis , Flame retardants
Methyl DCP CH₃ C₂H₅Cl₂O₂P 162.94 Organophosphorus synthesis

Key Observations:

  • Substituent Effects: The para-methoxy group increases steric bulk and electron density compared to smaller substituents (e.g., methyl or chlorine). This can enhance solubility in polar solvents and alter reactivity in electrophilic reactions.
  • Molecular Weight: Higher molecular weight of p-methoxyphenyl DCP compared to phenyl or methyl derivatives may influence volatility and thermal stability.

Table 2: Activity and Performance Comparison

Compound Activity/Application Performance/Result
p-Methoxyphenyl DCP HDAC inhibition (Compound 3e) 10-fold up-regulation of gene expression at 10 µg/mL
4-Chlorophenyl DCP HDAC inhibition (Compound 3d) Moderate activity (lower than p-OCH₃ analog)
Phenyl DCP Beckmann rearrangement catalyst 70–90% yield of amides under mild conditions
Methyl DCP Flame retardant additive Used in halogen-free formulations with boron compounds

Key Findings:

  • HDAC Inhibition: The para-methoxy substituent in p-methoxyphenyl DCP significantly enhances histone deacetylase (HDAC) inhibitory activity compared to chloro or dimethoxy derivatives. For example, compound 3e (p-OCH₃) showed a 10-fold up-regulation at 10 µg/mL, while 3d (p-Cl) and 3f (3,4-dimethoxy) exhibited reduced efficacy .
  • Catalytic Efficiency: Phenyl DCP demonstrates superior performance in Beckmann rearrangements, achieving high yields of amides at ambient temperature due to its balanced electrophilicity . The methoxy derivative’s electron-donating effects may reduce its catalytic activity in such reactions.
  • Flame Retardancy: Phenyl DCP-modified iron hydroxide (-Fe(O)OPDCP) in ethylene-vinyl acetate (EVA) composites improved flame retardancy by promoting char formation. The methoxy variant’s impact remains unexplored but could differ due to altered thermal decomposition pathways .

Electronic and Steric Effects

  • Electron-Donating vs. p-Cl: Electron-withdrawing chlorine increases electrophilicity, favoring reactions requiring strong Lewis acidity (e.g., phosphorylation) .
  • Steric Hindrance: Bulkier substituents (e.g., 3,4-dimethoxy in compound 3f) reduce activity in HDAC inhibition, highlighting the importance of para-substitution for optimal molecular interactions .

Preparation Methods

Procedure from US3153081A (Adapted for p-Methoxyphenol)

  • Reagents :

    • p-Methoxyphenol (1 mole, 124.14 g)

    • Phosphoryl chloride (POCl₃, 2.2 moles, 337.5 g)

    • Aluminum chloride (AlCl₃, 0.01 mole, 1.33 g)

  • Steps :

    • Dissolve AlCl₃ in POCl₃ under nitrogen atmosphere.

    • Heat the mixture to 90–95°C and add p-methoxyphenol dropwise over 30 minutes.

    • Maintain the temperature at 105°C until HCl evolution ceases (∼1 hour).

    • Distill excess POCl₃ under reduced pressure (35–60°C, 100 mmHg).

    • Purify the crude product via fractional distillation (1 mmHg, 140–160°C).

  • Yield and Purity :

    • Yield : 92–95%

    • Purity : >99% (by ³¹P NMR and titration).

Comparative Catalytic Efficiency

The choice of catalyst significantly impacts reaction kinetics and selectivity. AlCl₃ outperforms alternatives like ZnCl₂ or Mg dust due to its stronger Lewis acidity, enabling complete conversion within 1 hour.

Catalyst Temperature (°C) Time (hours) Yield (%)
AlCl₃105195
ZnCl₂105678
None1501265

Data adapted from US3153081A

Alternative Synthetic Routes

Non-Catalytic Phosphorylation

Direct reaction of p-methoxyphenol with POCl₃ at elevated temperatures (150°C) without catalysts yields only 65% product due to incomplete substitution and side reactions. This method is less industrially viable due to prolonged reaction times and lower purity.

Purification and Analytical Characterization

Distillation Techniques

Fractional distillation under high vacuum (1 mmHg) effectively isolates this compound from unreacted POCl₃ and oligomeric byproducts. The product typically distills at 140–160°C.

Spectroscopic Analysis

  • ³¹P NMR : Single resonance at δ −8 to −10 ppm confirms purity.

  • IR Spectroscopy : Peaks at 1,260 cm⁻¹ (P=O) and 1,020 cm⁻¹ (P-O-Ar).

Industrial Scalability and Challenges

Large-scale production requires specialized equipment for HCl scrubbing and vacuum distillation. Pilot studies demonstrate consistent yields (∼90%) at 100 kg batch sizes, with reaction times extending to 3 hours due to slower gas evolution .

Q & A

Q. What are the optimal synthetic protocols for preparing p-methoxyphenyl dichlorophosphate in laboratory conditions?

Methodological Answer:

  • The compound can be synthesized by reacting p-methoxyphenol with phosphorus oxychloride (POCl₃) under anhydrous conditions. A typical procedure involves slow addition of p-methoxyphenol to POCl₃ at 0–5°C in the presence of a base (e.g., pyridine) to neutralize HCl byproducts. The reaction mixture is stirred at room temperature for 4–6 hours, followed by vacuum distillation to isolate the product .
  • Purity is confirmed via ³¹P NMR (δ ~0–10 ppm for dichlorophosphate derivatives) and FT-IR spectroscopy (P=O stretch ~1250–1300 cm⁻¹, P-O-C aryl stretch ~950–1050 cm⁻¹) .

Q. How can IR spectroscopy and computational modeling resolve conformational isomers of this compound?

Methodological Answer:

  • Experimental IR spectra should be compared with density functional theory (DFT)-calculated spectra (e.g., B3LYP/6-31G** basis set). Key vibrational modes include P=O stretching (~1280 cm⁻¹), P-Cl asymmetric stretching (~580 cm⁻¹), and methoxy C-O stretching (~1250 cm⁻¹) .
  • Potential Energy Distribution (PED) analysis assigns vibrational modes by decomposing contributions from internal coordinates (e.g., 85% P=O stretch for the ~1280 cm⁻¹ band) .

Advanced Research Questions

Q. What mechanistic role does this compound play in Beckmann rearrangements of ketoximes?

Methodological Answer:

  • The dichlorophosphate group activates ketoximes via nucleophilic attack on phosphorus, forming a phosphorylated intermediate. This lowers the activation energy for the rearrangement by stabilizing the transition state through electron withdrawal. Reaction progress is monitored by ¹H NMR (disappearance of oxime proton at δ ~9–10 ppm) and HPLC .
  • Kinetic studies under varying temperatures (25–80°C) and solvent polarities (e.g., acetonitrile vs. toluene) can elucidate solvent effects on reaction rates .

Q. How do computational methods evaluate the electronic influence of the p-methoxy group on reactivity?

Methodological Answer:

  • DFT calculations (e.g., Gaussian 16 with M06-2X/6-311++G**) compare charge distribution and frontier molecular orbitals (HOMO/LUMO) of p-methoxyphenyl dichlorophosphate with non-substituted analogs. The methoxy group donates electron density via resonance, reducing electrophilicity at phosphorus by ~15% compared to phenyl dichlorophosphate .
  • Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions between the methoxy oxygen lone pairs and the phosphate moiety .

Q. What experimental strategies assess the flame-retardant efficacy of this compound in polymer composites?

Methodological Answer:

  • Incorporate the compound (1–5 wt%) into polymers like ethylene-vinyl acetate (EVA) or PET via melt blending. Evaluate flame retardancy using:
  • Limiting Oxygen Index (LOI) : Values >28% indicate significant flame suppression.
  • Cone Calorimetry : Measure peak heat release rate (pHRR) and total smoke production.
  • Thermogravimetric Analysis (TGA) : Assess char residue formation at 700°C; >20% residue suggests condensed-phase activity .
    • Compare with control samples containing unmodified Mg(OH)₂ to isolate the dichlorophosphate’s synergistic effects .

Q. How do structural modifications of this compound impact its hydrolysis kinetics?

Methodological Answer:

  • Conduct hydrolysis studies in buffered solutions (pH 4–10) at 25°C. Monitor degradation via ³¹P NMR or ion chromatography for phosphate release.
  • The p-methoxy group retards hydrolysis by ~30% compared to electron-withdrawing substituents (e.g., nitro), as shown by pseudo-first-order rate constants (k = 0.05–0.2 h⁻¹ at pH 7) .

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